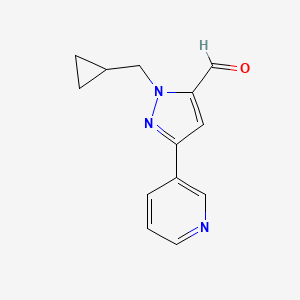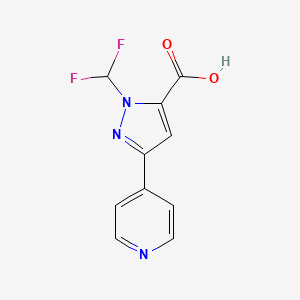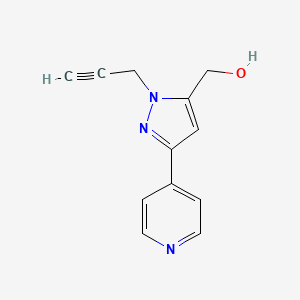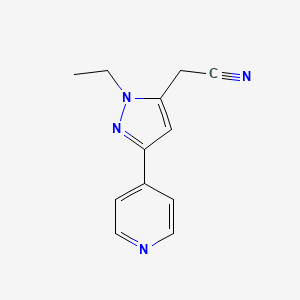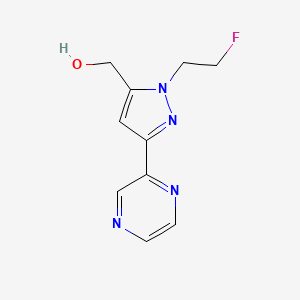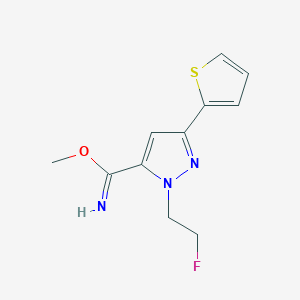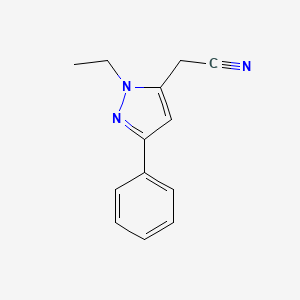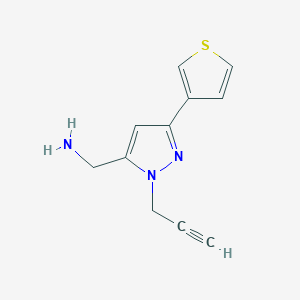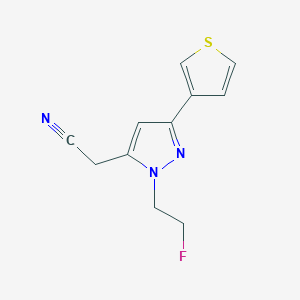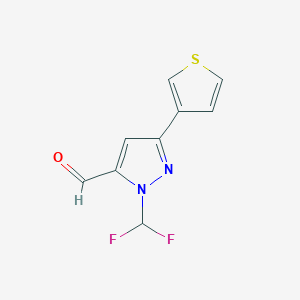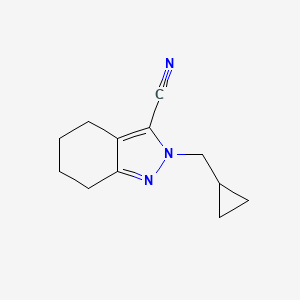
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile
Overview
Description
The compound “2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. This compound has a cyclopropylmethyl group attached at the 2-position and a carbonitrile group at the 3-position of the indazole ring. The “tetrahydro” prefix suggests that the indazole ring is fully saturated .
Molecular Structure Analysis
The structure of this compound would be expected to have the planar indazole ring system, with the cyclopropylmethyl and carbonitrile groups adding steric bulk . The cyclopropyl ring is known to have unique bonding due to its small size and angle strain .Chemical Reactions Analysis
Cyclopropyl groups are known to participate in ring-opening reactions . The carbonitrile group is a versatile functional group that can undergo various transformations, including reduction to a primary amine or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonitrile group might increase its polarity .Scientific Research Applications
Substituted Tetrahydroindoles and Antitumor Activity
Tetrahydroindole derivatives, including 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile, have been synthesized by reacting 2-cyanoacetohydrazide with cyclohexanone. These compounds, transformed into heterocyclic products with various rings, have shown significant antitumor activity against several human tumor cell lines, surpassing the effectiveness of the reference drug doxorubicin, while minimally affecting normal cells (Mohareb & Abdelaziz, 2013).
Microwave-Induced Stereoselectivity
Trans isomers of 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles, including those derived from tetrahydroindazole, have been synthesized using microwave irradiation. This method allows for high selectivity and yield in a short time, showcasing a novel approach to synthesizing these compounds (Rahmati & Alizadeh Kouzehrash, 2011).
Biological Activity and Antimicrobial Properties
Selenium-Containing Heterocycles
Selenium-containing heterocycles, including 2-amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile derivatives, have been synthesized and shown to have antimicrobial and antifungal activities. These compounds, through various cyclocondensation reactions, have demonstrated promise in the development of new antimicrobial agents (Abdel‐Hafez, 2005).
Antioxidant Properties
Tetrahydroindazole derivatives, including those related to 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile, have been synthesized and evaluated for antioxidant activity. The use of microwave irradiation has proven beneficial in enhancing yields and reducing reaction times. These compounds have displayed moderate to strong antioxidant activities in in vitro assays (Polo et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-7-12-10-3-1-2-4-11(10)14-15(12)8-9-5-6-9/h9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWWMIPYXIYNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)C#N)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



